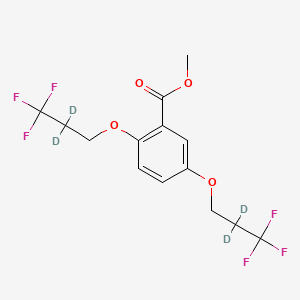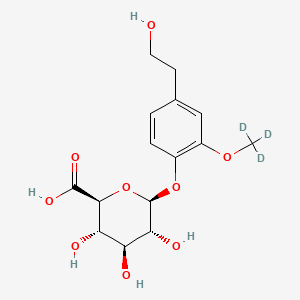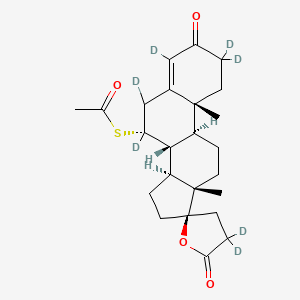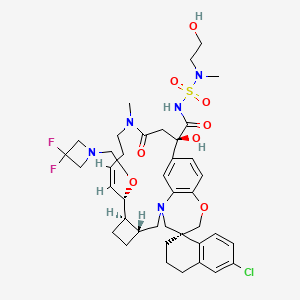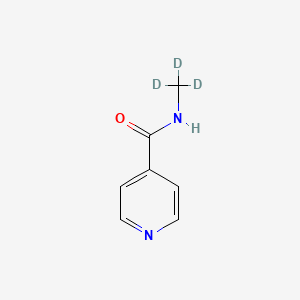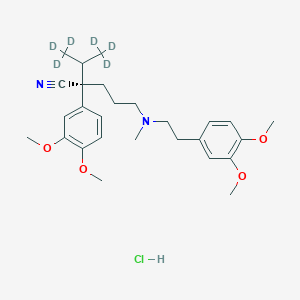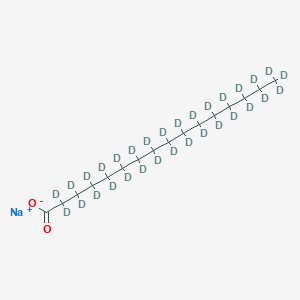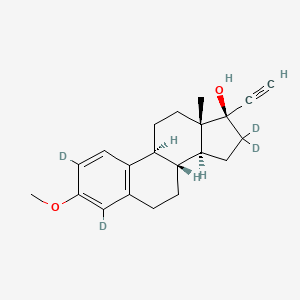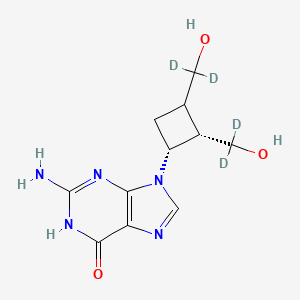
Lobucavir-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lobucavir-d4 is a deuterated analog of Lobucavir, an antiviral drug that exhibits broad-spectrum activity against herpesviruses, hepatitis B, human immunodeficiency virus, and cytomegalovirus . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Lobucavir due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lobucavir-d4 involves the regioselective coupling of tetraalkylammonium salts of 6-iodo-2-aminopurine to a cyclobutyl triflate. This process is catalyzed by a chiral reagent prepared in situ with diisopropoxytitanium dichloride and a chiral dioxolane . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lobucavir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Lobucavir-d4 is extensively used in scientific research for various applications:
Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.
Biology: Researchers use this compound to investigate the metabolic pathways and pharmacokinetics of Lobucavir in biological systems.
Medicine: It helps in understanding the drug’s mechanism of action and potential therapeutic applications.
Wirkmechanismus
Lobucavir-d4, like Lobucavir, is a guanine analog that interferes with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity. In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . This mechanism causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Entecavir: Another guanine analog used to treat hepatitis B.
Acyclovir: A guanine analog used to treat herpesvirus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
The presence of deuterium atoms can slow down metabolic degradation, leading to prolonged activity and reduced toxicity compared to non-deuterated analogs .
Eigenschaften
Molekularformel |
C11H15N5O3 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2 |
InChI-Schlüssel |
GWFOVSGRNGAGDL-IXZZSPIXSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H]1[C@@H](CC1C([2H])([2H])O)N2C=NC3=C2N=C(NC3=O)N)O |
Kanonische SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


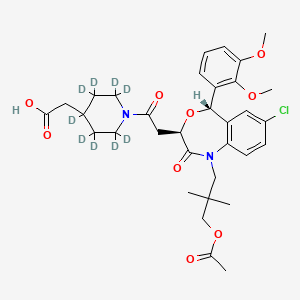
![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)
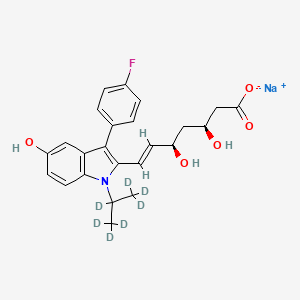

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)

